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An In-depth Technical Guide to the Historical Development and Evolution of Iomeprol as a

Contrast Agent

Introduction: The Advent of a Low-Osmolality
Contrast Agent
Iomeprol, a non-ionic, monomeric iodinated contrast medium, represents a significant

advancement in the field of radiographic imaging.[1] Developed by Bracco Imaging under trade

names like Iomeron, its introduction marked a pivotal step in the evolution of contrast agents,

offering a favorable balance of high iodine content for excellent image contrast with reduced

osmolality and viscosity to improve patient safety and tolerability.[2][3] Unlike older ionic

agents, Iomeprol was designed to minimize chemotoxicity, osmolality, and viscosity while

maximizing water solubility, addressing many of the safety concerns associated with previous

generations of contrast media.[1][4] This guide provides a comprehensive overview of the

historical development, chemical properties, and clinical evolution of Iomeprol for researchers,

scientists, and drug development professionals.

Historical Context and Rationale for Development
The development of iodinated contrast media began with ionic compounds that, while effective,

were associated with a high incidence of adverse effects due to their high osmolality in solution.

The Swedish radiologist Torsten Almén was a pioneer in conceptualizing non-ionic contrast

agents to reduce the severe pain and other side effects experienced by patients. This led to the
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development of the first generation of non-ionic monomers, which offered a significant

improvement in safety.

Iomeprol emerged from this ongoing effort to refine the properties of non-ionic contrast agents.

The primary goals for its development were to create a compound with:

Lower Osmolality and Viscosity: To reduce the risk of patient discomfort, hemodynamic

changes, and nephrotoxicity.

High Water Solubility: To allow for the formulation of highly concentrated solutions, delivering

a sufficient iodine load for high-quality imaging.

Excellent Chemical Stability: To create formulations that do not require chelating agents like

edetic acid (EDTA).

Favorable Safety Profile: To minimize both systemic and local adverse reactions.

Iomeprol successfully achieved these objectives, offering formulations with some of the lowest

osmolality and viscosity values compared to other non-ionic monomers at similar iodine

concentrations.

Chemical Synthesis and Molecular Structure
Iomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)-

methylamino]-2,4,6-tri-iodo-1,3-benzenedicarboxamide, is synthesized through a multi-step

process. Several synthesis routes have been developed, with a focus on environmental

friendliness, process stability, and high yield.

A common synthetic pathway starts with 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid.

The process generally involves acylation, methylation, hydrolysis, and hydroxylation reactions

to arrive at the final Iomeprol molecule. One described method involves treating the starting

material with a chloride to produce a dichloride, followed by treatment with acetoxyacetyl

chloride, methylation with iodomethane, and subsequent condensation and deacetylation.
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A simplified chemical synthesis pathway for Iomeprol.
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Physicochemical Properties
Iomeprol's unique chemical structure imparts favorable physicochemical properties,

particularly its high hydrophilicity, which contributes to its low protein binding and rapid renal

excretion. Its high solubility allows for the formulation of solutions with iodine concentrations up

to 400 mgI/mL, which was the highest concentration available for a non-ionic monomer at the

time of its development.

Table 1: Comparison of Physicochemical Properties of Iomeprol and Other Non-Ionic Contrast

Agents

Property
Iomeprol (350
mgI/mL)

Iohexol (350
mgI/mL)

Iopamidol (370
mgI/mL)

Iopromide (370
mgI/mL)

Osmolality

(mOsm/kg H₂O)
719 844 796 770

Viscosity (mPa·s

at 37°C)
7.5 10.4 9.4 9.5

Iodine

Concentration

(mg/mL)

350 350 370 370

Note: Values are approximate and can vary slightly between different sources and

measurement conditions.

Mechanism of Action
The mechanism of action for Iomeprol is based on the radiopaque properties of the three

iodine atoms covalently bound to its benzene ring structure. Iodine has a high atomic number,

which allows it to effectively absorb X-rays. When administered intravascularly, Iomeprol
distributes throughout the bloodstream and extracellular fluid space, opacifying the structures it

flows through. This increased attenuation of X-rays creates a contrast between the vessel or

organ and the surrounding tissues, allowing for detailed visualization on radiographic images.

Iomeprol itself is pharmacologically inert and does not undergo significant metabolism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b564407?utm_src=pdf-body
https://www.benchchem.com/product/b564407?utm_src=pdf-body
https://www.benchchem.com/product/b564407?utm_src=pdf-body
https://www.benchchem.com/product/b564407?utm_src=pdf-body
https://www.benchchem.com/product/b564407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Development
Extensive pharmaco-toxicological studies in various animal models were crucial in establishing

the safety profile of Iomeprol before its introduction into clinical practice.

Key Preclinical Findings:
Low Systemic Toxicity: Acute intravenous toxicity studies in mice, rats, and dogs showed that

Iomeprol's toxicity was very low and comparable to other non-ionic contrast media.

Cardiovascular Safety: In animal models, Iomeprol induced only moderate and short-lasting

hemodynamic changes, which were significantly milder than those caused by ionic contrast

agents. It had no significant effects on heart rate or blood pressure at clinically relevant

doses.

Renal Tolerance: When administered intravenously at high doses, Iomeprol did not affect

the glomerular filtration rate, though it did cause a transient increase in renal blood flow,

diuresis, and enzymuria.

Neurotolerance: Preclinical studies assessing neurotolerance after intrathecal administration

found Iomeprol to be well-tolerated, with an acute neurotoxicity comparable to or better than

agents like iopamidol and iohexol.

Experimental Protocol: Acute Intravenous Toxicity Study
(Hypothetical Workflow)
A typical preclinical study to determine the median lethal dose (LD₅₀) would follow a structured

protocol.
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Workflow for a preclinical acute toxicity study.
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Clinical Evolution and Efficacy
Iomeprol's clinical development program involved extensive Phase I, II, and III trials to

evaluate its pharmacokinetics, safety, and diagnostic efficacy across a wide range of

indications and patient populations, including pediatrics.

Phase I and II Studies
Initial studies in healthy volunteers and small patient groups confirmed the preclinical findings.

Iomeprol was found to be well-tolerated and did not cause clinically significant effects on

cardiovascular, central nervous, or renal systems. These studies established the dose-

response relationship and confirmed its pharmacokinetic profile of rapid renal excretion without

metabolism.

Phase III and Comparative Trials
Large-scale Phase III trials demonstrated that Iomeprol provides good or excellent quality

radiographs in the vast majority of patients across procedures like urography, angiography, and

computed tomography (CT). Its diagnostic efficacy was shown to be equivalent to other widely

used non-ionic agents, including iopamidol, iohexol, and iopromide.

A key area of investigation has been its effect on renal function, particularly in patients with pre-

existing chronic kidney disease (CKD). The ACTIVE trial, a notable head-to-head comparison,

found that the incidence of contrast-induced nephropathy (CIN) was significantly lower after

administration of Iomeprol-400 compared to the iso-osmolar agent Iodixanol-320 in patients

with CKD.

Table 2: Selected Comparative Clinical Trial Data on Safety and Efficacy
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Trial/Study (Indication) Comparator Agent Key Findings

Intravenous Urography Iopromide, Iohexol, Iopamidol

Iomeprol demonstrated

comparable diagnostic efficacy

and a similar or slightly better

safety profile, with a tendency

for fewer side effects than

iopromide. Pain at the injection

site was reported less

frequently than with iohexol.

ACTIVE Trial (CT in CKD

patients)
Iodixanol-320

The incidence of contrast-

induced nephropathy (CIN)

was significantly lower with

Iomeprol-400 (0%) compared

to Iodixanol-320 (6.9%). The

mean rise in serum creatinine

was also significantly lower

with Iomeprol.

General Tolerability Multiple

In a pooled analysis of 7,799

patients, adverse events were

observed in only 5.6%, the

majority of which were mild.

Common events included

sensations of heat and taste

disturbances.

Pediatric Studies
Iomeprol has also been extensively studied in pediatric populations, from newborns to

adolescents. In a large series of 438 pediatric patients, Iomeprol was found to be a suitable

and well-tolerated contrast medium for various radiologic, urologic, and cardiologic

examinations. The safety profile in children is similar to that in adults.

Pharmacokinetics
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The pharmacokinetic profile of Iomeprol is characterized by its simple and efficient elimination,

which is a key factor in its safety.

IV Administration Distribution
(Extracellular Fluid)

Rapid Glomerular
Filtration

No Protein Binding
No Metabolism Renal Excretion

(Urine)
~90% in 24h

Click to download full resolution via product page

Pharmacokinetic pathway of Iomeprol.

Table 3: Pharmacokinetic Parameters of Iomeprol

Parameter Value

Protein Binding Does not bind to plasma proteins.

Metabolism Not metabolized.

Route of Elimination Almost exclusively via renal glomerular filtration.

Excretion Rate
Approximately 90% of the dose is excreted

unchanged in urine within 24 hours.

Elimination Half-life
Approximately 1.8 - 2 hours in patients with

normal renal function.

Volume of Distribution 0.28 (±0.05) L/kg.

Effect of Renal Impairment
Elimination half-life increases progressively with

increasing renal impairment.

Dialyzability Can be removed by hemodialysis.

Conclusion: An Evolved and Established Agent
The historical development of Iomeprol is a clear example of rational drug design aimed at

improving the safety and efficacy of diagnostic imaging. Evolving from the foundational work on
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non-ionic contrast media, Iomeprol was engineered to possess low osmolality, low viscosity,

and high stability. Its journey from chemical synthesis through rigorous preclinical and clinical

evaluation has established it as a safe, effective, and well-tolerated contrast agent for a broad

spectrum of radiographic procedures in both adult and pediatric populations. Comparative

studies, particularly in high-risk patient groups, have further solidified its favorable profile,

making it a cornerstone agent in modern medical imaging.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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